molecular formula C25H24N2O3S B12452648 2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12452648
M. Wt: 432.5 g/mol
InChI Key: YNFKTIVFADBDMT-UHFFFAOYSA-N
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Description

2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothiopyrimidines This compound is characterized by its unique structure, which includes a methoxy group, a methylbenzyl group, and a tetrahydrobenzothieno ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiourea, and other reagents that facilitate the formation of the benzothiopyrimidine core. The reaction conditions may involve:

    Condensation Reactions: Initial steps often involve the condensation of substituted benzaldehydes with thiourea under acidic or basic conditions to form intermediate compounds.

    Cyclization: The intermediates undergo cyclization reactions, often in the presence of catalysts or under reflux conditions, to form the benzothiopyrimidine ring system.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiopyrimidines: Compounds with similar benzothiopyrimidine cores but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures.

    Methylbenzyl Derivatives: Compounds with methylbenzyl groups but different core structures.

Uniqueness

The uniqueness of 2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H24N2O3S/c1-15-7-9-16(10-8-15)14-30-19-12-11-17(13-20(19)29-2)23-26-24(28)22-18-5-3-4-6-21(18)31-25(22)27-23/h7-13H,3-6,14H2,1-2H3,(H,26,27,28)

InChI Key

YNFKTIVFADBDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC

Origin of Product

United States

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